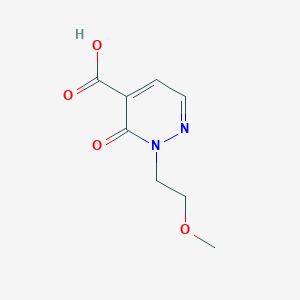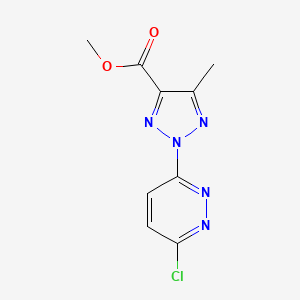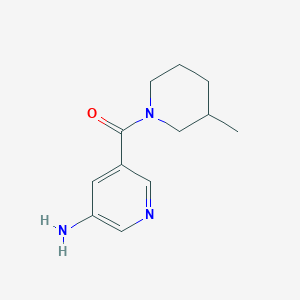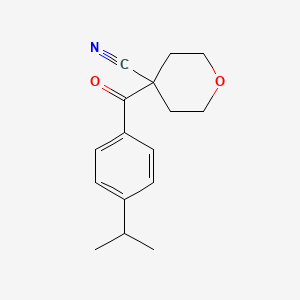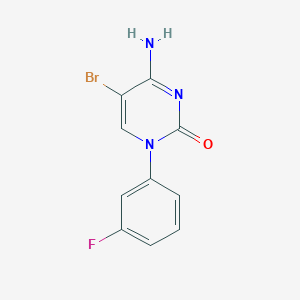![molecular formula C8H7BrN4 B11788429 7-Bromo-1-cyclopropyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B11788429.png)
7-Bromo-1-cyclopropyl-1H-[1,2,3]triazolo[4,5-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-1-cyclopropyl-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a bromine atom at the 7th position and a cyclopropyl group attached to the triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-cyclopropyl-1H-[1,2,3]triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopropylamine derivative with a brominated pyridine precursor. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired triazolopyridine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-1-cyclopropyl-1H-[1,2,3]triazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen atoms in the triazole ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation reactions can produce nitro or oxo derivatives.
Wissenschaftliche Forschungsanwendungen
7-Bromo-1-cyclopropyl-1H-[1,2,3]triazolo[4,5-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 7-Bromo-1-cyclopropyl-1H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Cyclopropyl-1H-[1,2,3]triazolo[4,5-c]pyridine: Lacks the bromine atom at the 7th position.
7-Chloro-1-cyclopropyl-1H-[1,2,3]triazolo[4,5-c]pyridine: Contains a chlorine atom instead of bromine.
7-Iodo-1-cyclopropyl-1H-[1,2,3]triazolo[4,5-c]pyridine: Contains an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom at the 7th position in 7-Bromo-1-cyclopropyl-1H-[1,2,3]triazolo[4,5-c]pyridine imparts unique chemical properties, such as increased reactivity in substitution reactions. This makes it a valuable intermediate for the synthesis of various derivatives with potential biological activities .
Eigenschaften
Molekularformel |
C8H7BrN4 |
|---|---|
Molekulargewicht |
239.07 g/mol |
IUPAC-Name |
7-bromo-1-cyclopropyltriazolo[4,5-c]pyridine |
InChI |
InChI=1S/C8H7BrN4/c9-6-3-10-4-7-8(6)13(12-11-7)5-1-2-5/h3-5H,1-2H2 |
InChI-Schlüssel |
IIGMVARAVFUINB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2C3=C(C=NC=C3N=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



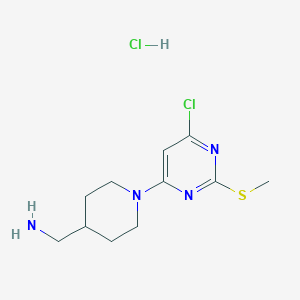

![7-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11788363.png)

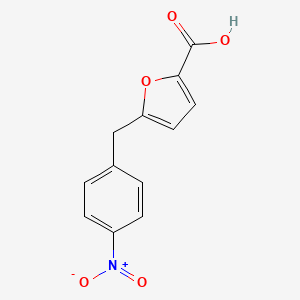
![5-(Dibromomethyl)-2-(2-fluorophenyl)benzo[d]oxazole](/img/structure/B11788373.png)
